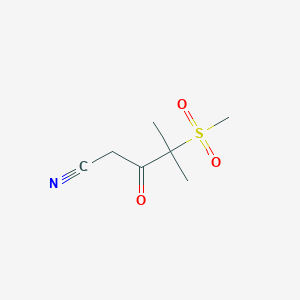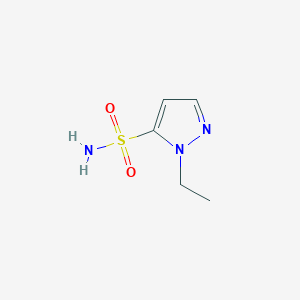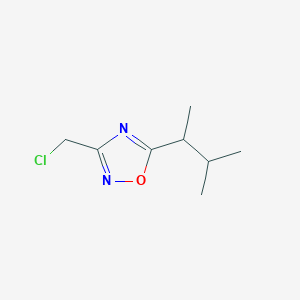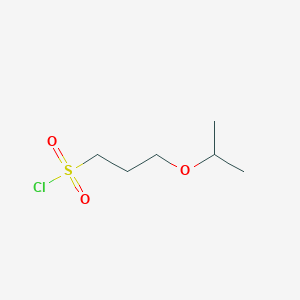
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate, also known as 2-hydroxycyclohexanecarboxylic acid methyl ester, is a cyclic carboxylic acid ester with a molecular formula of C7H12O3. It is a white, odorless, crystalline solid that is slightly soluble in water and miscible with ethanol, acetone, and ether. 2-hydroxycyclohexanecarboxylic acid methyl ester is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of amino acids, amino alcohols, and other derivatives.
Mechanism of Action
Methyl (1S,2R)-methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexane-1-carboxylate is an ester that undergoes hydrolysis in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This process results in the formation of methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexanecarboxylic acid and methanol. The reaction is reversible and the rate of hydrolysis can be controlled by adjusting the pH of the reaction mixture.
Biochemical and Physiological Effects
Methyl (1S,2R)-methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexane-1-carboxylate is not known to have any direct biochemical or physiological effects. However, as a starting material for the synthesis of various organic compounds, it may have indirect effects on the body.
Advantages and Limitations for Lab Experiments
The main advantage of using methyl (1S,2R)-methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexane-1-carboxylate in laboratory experiments is its availability and low cost. It is also relatively easy to handle and store, and is not very toxic. However, it is not as reactive as some other esters and therefore may require the use of more aggressive conditions or catalysts in some reactions.
Future Directions
The use of methyl (1S,2R)-methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexane-1-carboxylate in the synthesis of various organic compounds could be further explored. In particular, its use in the synthesis of pharmaceuticals, agrochemicals, and other derivatives could be investigated. Additionally, its use in the synthesis of novel compounds with potential therapeutic applications could be studied. Furthermore, its use as a starting material for the synthesis of chiral compounds could be explored. Finally, its potential applications in the field of green chemistry could be investigated.
Synthesis Methods
Methyl (1S,2R)-methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexane-1-carboxylate can be synthesized by the esterification of methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of approximately 70°C for several hours in an inert atmosphere. The reaction is usually complete when the reaction mixture has a pH of 7.0.
Scientific Research Applications
Methyl (1S,2R)-methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylatelohexane-1-carboxylate is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has been used in the synthesis of 4-hydroxy-7-methoxy-2-methyl-2H-1-benzopyran-3-one, a novel antifungal agent. It has also been used in the synthesis of various amino acids, amino alcohols, and other derivatives.
properties
IUPAC Name |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQZEQYGUQTQS-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)





amino}acetic acid](/img/structure/B6615977.png)
![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)
amino}-2-(pyridin-3-yl)acetic acid](/img/structure/B6615997.png)

![1,8-dioxaspiro[5.5]undecan-4-one](/img/structure/B6616001.png)
![2-Thiophenecarboxamide, N-[1-(aminomethyl)cyclopentyl]tetrahydro-](/img/structure/B6616008.png)

